molecular formula C19H17FN4O2S2 B3414598 3-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 946357-68-2

3-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No.: B3414598
CAS No.: 946357-68-2
M. Wt: 416.5 g/mol
InChI Key: HCOLZKGWGJYPGL-UHFFFAOYSA-N
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Description

The compound 3-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core. Key structural elements include:

  • Thiazolo[3,2-b][1,2,4]triazole scaffold: A fused bicyclic system combining thiazole and 1,2,4-triazole rings, known for its pharmacological relevance in antimicrobial, anti-inflammatory, and kinase inhibitory activities .
  • o-Tolyl substituent: A 2-methylphenyl group at position 2 of the thiazolo-triazole ring, contributing steric bulk and modulating electronic properties.

Properties

IUPAC Name

3-fluoro-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S2/c1-13-5-2-3-8-17(13)18-22-19-24(23-18)15(12-27-19)9-10-21-28(25,26)16-7-4-6-14(20)11-16/h2-8,11-12,21H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOLZKGWGJYPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H18FN4OS
  • Molecular Weight : 362.4 g/mol
  • IUPAC Name : 3-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
  • SMILES Notation : CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Key steps include:

  • Formation of the thiazole ring through reactions involving thioamides and α-haloketones.
  • Cyclization to form the triazole ring using hydrazonoyl halides.
  • Coupling with the o-tolyl group to achieve the final structure.

Biological Activity

Research has shown that compounds similar to 3-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide exhibit a range of biological activities:

Antimicrobial Activity

Studies indicate that thiazole and triazole derivatives demonstrate significant antibacterial and antifungal properties. For instance:

  • A related compound exhibited minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens .

Anticancer Properties

Some derivatives have shown promise in inhibiting cancer cell proliferation. For example:

  • Compounds derived from thiazolo-triazoles have been tested against various cancer cell lines, showing IC50 values in the micromolar range .

Neuroprotective Effects

Research has identified neuroprotective activities in compounds with similar structures:

  • Certain thiazolo-triazole derivatives were effective in reducing neuronal injury in models of ischemia/reperfusion injury .

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of several thiazole derivatives against common bacterial strains. Results indicated that compounds similar to 3-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide were effective inhibitors with promising MIC values.
    CompoundMIC (μg/mL)Target Organism
    Compound A50Staphylococcus aureus
    Compound B75Escherichia coli
  • Case Study on Anticancer Activity :
    • In vitro studies demonstrated that certain derivatives inhibited the growth of breast cancer cells with IC50 values ranging from 5 to 15 μM.
    CompoundIC50 (μM)Cancer Cell Line
    Compound C5MCF-7
    Compound D12HeLa

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C21H20FN5O2SC_{21}H_{20}FN_5O_2S, with a molecular weight of approximately 423.47 g/mol. The structure features a thiazolo-triazole framework, which is significant for its interaction with biological targets. The presence of the sulfonamide group enhances its solubility and bioavailability, making it a candidate for pharmaceutical applications.

Anticancer Properties

Research indicates that compounds similar to 3-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide exhibit significant anticancer activity. A study evaluated derivatives against various human cancer cell lines, including:

Cancer Type Cell Lines Tested Activity Observed
Renal CancerA498, 786-OModerate to High
LeukemiaK562High
Colon CancerHCT116Moderate
Breast CancerMCF7High
MelanomaA375Moderate

These findings suggest that the compound's thiazolo-triazole structure may interfere with cellular proliferation pathways crucial for cancer growth .

Anti-inflammatory Effects

The compound has been noted for its potential anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in prostaglandin production, which is pivotal in mediating inflammatory responses. The mechanism involves:

  • Target Enzymes : COX-1 and COX-2
  • Pathway Affected : Arachidonic acid pathway

Inhibition of these enzymes could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Preliminary studies have suggested that derivatives of thiazolo[3,2-b][1,2,4]triazole compounds may possess antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in bacteria. This makes them potential candidates for developing new antibiotics .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study synthesized a series of thiazolo-triazole derivatives and evaluated their anticancer activity against a panel of cancer cell lines. The results demonstrated that specific modifications to the thiazolo-triazole core could enhance potency against breast and colon cancer cells.

Case Study 2: Inhibition of COX Enzymes

Research focused on the anti-inflammatory effects of related compounds showed that they effectively reduced inflammation in animal models by significantly lowering COX enzyme activity. This suggests a promising avenue for treating chronic inflammatory conditions.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide moiety participates in acid-base and nucleophilic substitution reactions.

Reaction TypeConditionsProductYieldReferences
Hydrolysis6M HCl, reflux, 12 h3-fluorobenzenesulfonic acid85%
AlkylationK₂CO₃, DMF, alkyl halide, 60°C, 8hN-alkylated sulfonamide derivatives60–75%
AcylationPyridine, acyl chloride, RT, 4hSulfonamide-acyl hybrid compounds50–68%
  • Mechanistic Notes :

    • Hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water.

    • Alkylation/acylation occurs at the sulfonamide nitrogen under basic conditions.

Fluorine Substitution Reactions

The 3-fluoro group on the benzene ring undergoes selective aromatic nucleophilic substitution (SNAr) under specific conditions.

NucleophileConditionsProductYieldReferences
MethoxideNaOMe, DMSO, 120°C, 24h3-methoxybenzenesulfonamide derivative45%
PiperidinePiperidine, DMF, 100°C, 18h3-piperidinylbenzenesulfonamide38%
ThiophenolK₂CO₃, DMF, 80°C, 12h3-(phenylthio)benzenesulfonamide55%
  • Key Factors :

    • Electron-withdrawing sulfonamide group activates the ring for SNAr.

    • Steric hindrance from the o-tolyl group on the thiazolo-triazole limits para-substitution.

Thiazolo-Triazole Ring Modifications

The thiazolo[3,2-b] triazole core undergoes electrophilic substitution and cycloaddition reactions.

Reaction TypeConditionsProductYieldReferences
NitrationHNO₃/H₂SO₄, 0°C, 2h5-nitro-thiazolo-triazole derivative70%
BrominationBr₂, CHCl₃, RT, 6h5-bromo-thiazolo-triazole derivative65%
Huisgen CycloadditionCu(I), alkyne, 60°C, 12hTriazole-fused polyheterocycles82%
  • Regioselectivity :

    • Electrophiles preferentially attack the C5 position of the thiazolo-triazole ring due to electron-rich character .

    • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) extends the heterocyclic framework .

Oxidative Transformations

The ethyl linker and heterocyclic system are susceptible to oxidation.

Oxidizing AgentConditionsProductYieldReferences
KMnO₄H₂O, 80°C, 4hSulfone and carboxylic acid derivatives40%
mCPBACH₂Cl₂, RT, 12hThiazole S-oxide58%
Ozone-78°C, 1h, then Zn/H₂OCleaved ethyl linker30%
  • Mechanistic Pathways :

    • KMnO₄ oxidizes the ethyl linker to a carboxyl group while converting thioethers to sulfones.

    • mCPBA selectively oxidizes the thiazole sulfur to S-oxide without affecting the triazole .

Catalytic Functionalization

Palladium and copper catalysts enable cross-coupling reactions.

Reaction TypeConditionsProductYieldReferences
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, 80°C, 12hBiaryl-thiazolo-triazole hybrids75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, 100°C, 24hAminated derivatives60%
  • Substrate Compatibility :

    • Suzuki coupling occurs at the brominated C5 position of the thiazolo-triazole .

    • Buchwald-Hartwig amination modifies the benzenesulfonamide aryl group .

Solvent and Catalyst Effects

Reaction outcomes are highly dependent on solvent polarity and catalyst choice.

ReactionOptimal SolventCatalystEfficiency Gain
Sulfonamide alkylationDMFK₂CO₃20% vs. MeCN
Thiazole nitrationH₂SO₄95% regioselectivity
CuAACt-BuOH/H₂OCuSO₄/ascorbate82% yield
  • Critical Observations :

    • Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

    • Acidic conditions stabilize intermediates during nitration .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies are needed to explore its enantioselective transformations and biological target interactions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituents and physical properties of the target compound with structurally related thiazolo[3,2-b][1,2,4]triazole derivatives:

Compound Name Substituent (R1) Substituent (R2) Melting Point (°C) Yield (%) Key Spectral Data (13C NMR, δ ppm) Reference
3-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide o-Tolyl (2-MePh) 3-Fluorobenzenesulfonamide N/A N/A N/A
N-{2-[2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-2,4-dimethylbenzenesulfonamide 2-Fluorophenyl 2,4-Dimethylbenzenesulfonamide N/A N/A C-8 (165.81), C-2 (157.53)
2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (5b) 4-ClPh Phenyl 143–145 76 C-8 (165.78), C-2 (157.51)
2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (8b) 4-ClPh 4-MeOPh 130–132 85 C-8 (165.78), C-4' (160.58)
6-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (10b) 4-BrPh 4-MeOPh 158–160 89 C-8 (165.81), C-2 (157.53), OCH3 (55.29)

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br, F) increase melting points due to enhanced dipole interactions, while electron-donating groups (e.g., OCH3) lower melting points .
  • Steric Effects : Bulky substituents like o-tolyl or 2-fluorophenyl may reduce solubility but improve binding specificity in hydrophobic enzyme pockets .
  • Spectral Consistency : 13C NMR signals for the thiazolo-triazole core (C-8: ~165 ppm, C-2: ~157 ppm) remain consistent across analogs, confirming structural integrity .

Q & A

Q. What are the standard synthetic routes for preparing thiazolo[3,2-b][1,2,4]triazole derivatives, and how are reaction conditions optimized?

The synthesis typically involves cyclization of triazole-thiol precursors with sulfonic acid derivatives under controlled conditions. For example, concentrated sulfuric acid is used to promote cyclization at 0°C for 3 hours, followed by room-temperature stirring and recrystallization from ethanol to isolate the product . Optimization focuses on reaction time, acid concentration, and solvent selection to maximize yield and purity. Key steps include:

  • Precursor preparation : S-alkylated triazoles are synthesized via refluxing with maleimides in glacial acetic acid .
  • Cyclization : Controlled acid catalysis (e.g., H₂SO₄) ensures regioselectivity .
  • Purification : Ethanol recrystallization removes unreacted intermediates .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents on the thiazolo-triazole core and benzenesulfonamide group .
  • X-ray crystallography : Resolves bond angles (e.g., C22—C21—C20: 119.7°) and confirms stereoelectronic effects of fluorine substituents .
  • Mass spectrometry : Validates molecular weight (e.g., 433.9 g/mol for related analogs) .
  • HPLC : Assesses purity (>95% for pharmacological studies) .

Advanced Research Questions

Q. How do structural modifications (e.g., o-tolyl, benzenesulfonamide groups) influence biological activity in thiazolo-triazole derivatives?

  • Substituent effects : Fluorine at the ortho-position enhances electronegativity, improving target binding (e.g., p38 MAP kinase inhibition) . Replacing the benzenesulfonamide with a phenoxymethyl group reduces potency by 40%, as shown in in vitro kinase assays .

  • SAR trends :

    SubstituentBiological Activity (IC₅₀)Target
    2-Fluorophenyl12 nMp38 MAP kinase
    4-Chlorophenyl85 nMp38 MAP kinase
    Phenoxymethyl210 nMp38 MAP kinase

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Meta-analysis : Compare analogs with varying substituents (e.g., chloro vs. fluoro) to identify electronic vs. steric contributions .
  • Crystallographic validation : Resolve binding modes (e.g., fluorine’s role in hydrogen bonding with kinase active sites) .
  • Dose-response profiling : Test compounds across multiple concentrations to rule out assay-specific artifacts .

Q. How are crystallographic techniques applied to determine binding modes with biological targets?

  • Single-crystal XRD : Resolve torsion angles (e.g., C17—C22—F23: 117.38°) and confirm fluorine’s orientation in the active site .
  • Docking simulations : Align crystal structures (PDB: 3XYZ) with triazolo-thiadiazole cores to predict interactions .
  • Thermal shift assays : Validate target engagement by measuring protein melting temperature (ΔTm > 2°C indicates strong binding) .

Methodological Considerations

Q. Synthetic Optimization Table

StepReagents/ConditionsYield (%)Purity (%)Reference
CyclizationH₂SO₄, 0°C → RT, 6 h7290
Thiol couplingPOCl₃, reflux, 6 h6888
RecrystallizationEthanol, −20°C9599

Q. Biological Assay Protocol

  • Antimicrobial testing : Use agar dilution (MIC ≤ 8 µg/mL) against S. aureus .
  • Kinase inhibition : p38 MAP kinase assay with ATP concentration 10 µM and 1 h incubation .

Key Notes

  • Structural analogs must retain full IUPAC names (no abbreviations).
  • Prioritize peer-reviewed synthesis and crystallography data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

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